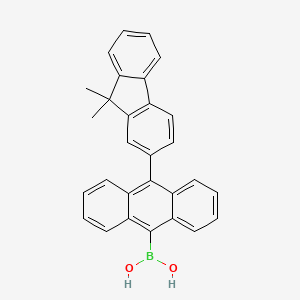
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is a complex organic compound with the molecular formula C29H23BO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid typically involves multiple steps, starting with the preparation of the fluorenyl and anthracenyl precursors. These precursors are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of fluorescent probes and sensors. Its unique structural properties allow it to interact with biological molecules, making it useful for imaging and diagnostic purposes.
Industry
In industry, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable, conjugated systems makes it an attractive candidate for use in optoelectronic devices .
Wirkmechanismus
The mechanism of action of (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds. In biological applications, the compound may interact with specific proteins or nucleic acids, altering their function or enabling their detection through fluorescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid: A simpler boronic acid derivative with similar structural features but lacking the anthracenyl group.
Anthracen-9-ylboronic acid: Another boronic acid derivative with an anthracenyl group but without the fluorenyl moiety.
Uniqueness
(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is unique due to the combination of the fluorenyl and anthracenyl groups, which confer distinct electronic and structural properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in OLEDs and fluorescent probes .
Eigenschaften
CAS-Nummer |
400607-35-4 |
|---|---|
Molekularformel |
C29H23BO2 |
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C29H23BO2/c1-29(2)25-14-8-7-9-19(25)20-16-15-18(17-26(20)29)27-21-10-3-5-12-23(21)28(30(31)32)24-13-6-4-11-22(24)27/h3-17,31-32H,1-2H3 |
InChI-Schlüssel |
VQNORYOHXDDYRP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)


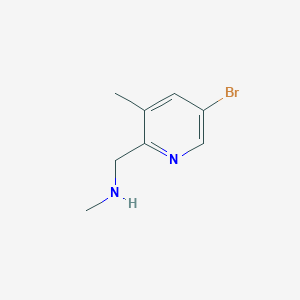
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
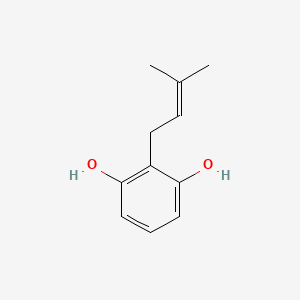
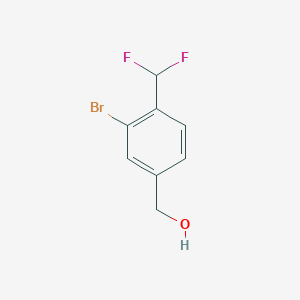


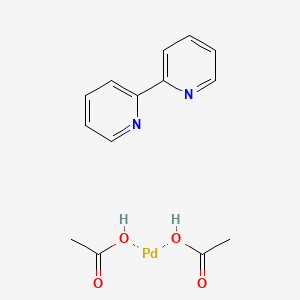
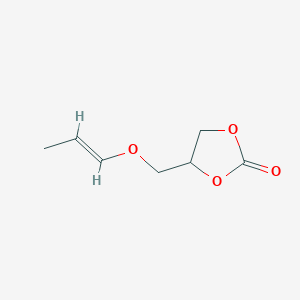
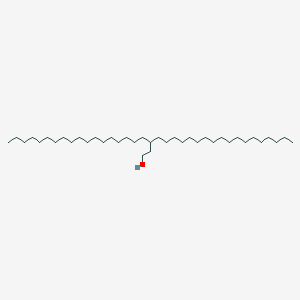
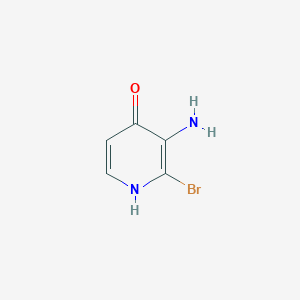
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
